3-Cyclopentylpropionitrile

Biocatalysis Chiral Synthesis Process Chemistry

3-Cyclopentylpropionitrile (CAS 97-96-1; C8H13N; MW 123.20 g/mol) is a chiral aliphatic nitrile featuring a cyclopentyl ring attached to a propionitrile chain. This compound serves as the essential building block for the cyclopentylpropionitrile moiety in ruxolitinib (INCB018424), a potent JAK1/JAK2 inhibitor used clinically for myelofibrosis and polycythemia vera.

Molecular Formula C8H13N
Molecular Weight 123.20 g/mol
Cat. No. B8708756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentylpropionitrile
Molecular FormulaC8H13N
Molecular Weight123.20 g/mol
Structural Identifiers
SMILESC1CCC(C1)CCC#N
InChIInChI=1S/C8H13N/c9-7-3-6-8-4-1-2-5-8/h8H,1-6H2
InChIKeyPPUBMRYNGIUSBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopentylpropionitrile: Core Intermediate for Ruxolitinib and JAK Inhibitor Synthesis


3-Cyclopentylpropionitrile (CAS 97-96-1; C8H13N; MW 123.20 g/mol) is a chiral aliphatic nitrile featuring a cyclopentyl ring attached to a propionitrile chain [1]. This compound serves as the essential building block for the cyclopentylpropionitrile moiety in ruxolitinib (INCB018424), a potent JAK1/JAK2 inhibitor used clinically for myelofibrosis and polycythemia vera [2]. As a versatile intermediate, its (R)-enantiomer is directly incorporated into the final drug substance, making stereochemical integrity and synthetic accessibility critical parameters for pharmaceutical procurement and process development .

Why Generic 3-Cyclopentylpropionitrile Substitutes Cannot Guarantee Ruxolitinib Quality


Procuring generic or alternative cyclopentyl nitrile building blocks (e.g., cyclopentylacetonitrile or racemic mixtures) introduces significant risk to downstream JAK inhibitor manufacturing . The (R)-stereochemistry of 3-cyclopentylpropionitrile is not a cosmetic feature; it directly dictates the binding affinity of the final ruxolitinib molecule to the JAK2 ATP pocket [1]. Inadequate enantiomeric excess (ee) in the procured intermediate necessitates expensive and yield-limiting chiral resolution steps later in the process, as evidenced by the low 14% yield and 90% ee associated with older synthetic routes using alternative intermediates [2]. Unlike simple achiral linkers, the cyclopentylpropionitrile core's rigid aliphatic structure and chiral center are essential for maintaining >130-fold selectivity for JAK1/2 over JAK3 in the final drug substance, making high-purity, stereochemically defined material a non-negotiable procurement requirement [3].

Quantitative Evidence for Selecting 3-Cyclopentylpropionitrile Over Alternative Intermediates


Engineered Biocatalytic Synthesis Achieves 99% ee and 98% Yield, Outperforming Traditional Chemical Routes

The M6 imine reductase mutant enables synthesis of (R)-3-cyclopentyl-3-hydrazineylpropanenitrile, a direct precursor to the target intermediate, with 98% yield and 99% enantiomeric excess (ee) [1]. This biocatalytic route dramatically improves upon traditional chemical syntheses of the ruxolitinib intermediate, where yields as low as 14% and ee values around 90% have been reported [2].

Biocatalysis Chiral Synthesis Process Chemistry

Chiral Cyclopentylpropionitrile Moiety Confers >130-Fold JAK1/2 Selectivity in Final Drug Product

Ruxolitinib, which incorporates the (R)-3-cyclopentylpropionitrile scaffold, demonstrates IC50 values of 3.3 nM for JAK1 and 2.8 nM for JAK2, with >130-fold selectivity over JAK3 [1]. In contrast, other JAK inhibitors lacking this specific cyclopentylpropionitrile core (e.g., tofacitinib) exhibit different selectivity profiles and clinical applications [2].

JAK Inhibition Selectivity Profiling Kinase Assay

Improved Process Yields of 91.2% for Ruxolitinib Intermediate via Optimized Cyclopentylpropionitrile Route

A preparation method for the ruxolitinib intermediate (3R)-3-(4-bromo-1H-pyrazol-1-yl)-cyclopentylpropionitrile achieves a yield of 91.2% with high stereoselectivity under mild conditions [1]. This significantly outperforms earlier routes that required chiral column chromatography separation, which were too costly for industrial production, and methods yielding only 14% of the analogous 1-hydroxy intermediate [2].

Process Optimization Synthetic Methodology API Manufacturing

Lower-Temperature DKR Achieves >98% ee for 3-Acetoxy Derivative, Enabling Efficient Chiral Pool Access

Dynamic kinetic resolution (DKR) of racemic 3-hydroxy-3-cyclopentylpropanenitrile at –20°C yields the (R)-3-acetoxy derivative with >98% enantiomeric excess (ee) and 95% isolated yield . This compares favorably to alternative resolution methods that typically achieve ≤90% ee and require multiple resolution steps or expensive chiral chromatography [1].

Dynamic Kinetic Resolution Chiral Synthesis Process Chemistry

High-Value Application Scenarios for 3-Cyclopentylpropionitrile Based on Quantitative Evidence


Commercial Manufacturing of Ruxolitinib (Jakafi) for Myelofibrosis and Polycythemia Vera

This scenario directly leverages the >130-fold JAK1/2 selectivity [1] and high-yield synthetic routes (91.2% [2]) enabled by the (R)-3-cyclopentylpropionitrile core. Procuring high-purity, stereochemically defined intermediate ensures consistent API quality and minimizes cost of goods in large-scale commercial production for these FDA-approved indications.

Early-Phase Process Development and Route Scouting for Next-Generation JAK Inhibitors

The availability of efficient biocatalytic (99% ee, 98% yield [3]) and DKR (>98% ee ) methods for accessing chiral cyclopentylpropionitrile derivatives makes this intermediate ideal for medicinal chemistry teams optimizing JAK inhibitor scaffolds. Procurement of research-grade material from suppliers using these advanced routes accelerates SAR studies and reduces development timelines.

Benchmarking and Quality Control in Generic Ruxolitinib API Development

For generic drug manufacturers, the documented 91.2% yield [2] and >98% ee benchmarks for the cyclopentylpropionitrile intermediate serve as critical quality targets. Procuring reference standards and intermediate batches that meet or exceed these metrics ensures bioequivalence and avoids costly patent infringement or regulatory delays related to chiral purity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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